4-(pentanoylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide
Overview
Description
4-(pentanoylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a pentanoylamino group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentanoylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with pentanoyl chloride in the presence of a base such as triethylamine.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving an azide and an alkyne. This step often employs copper(I) catalysis (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(pentanoylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-(pentanoylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-(pentanoylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The triazole ring and benzamide core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the pentanoylamino group.
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Similar structure but lacks the pentanoylamino group.
Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine: Contains multiple triazole rings but different core structure.
Uniqueness
4-(pentanoylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the presence of both the pentanoylamino group and the triazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(pentanoylamino)-N-(1,2,4-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-2-3-4-13(20)17-12-7-5-11(6-8-12)14(21)18-19-9-15-16-10-19/h5-10H,2-4H2,1H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAMHZPJKCRYGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NN2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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